1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
6-(benzenesulfonyl)-2,2-difluoro-6-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2S/c14-13(15)10-12(13)6-8-16(9-7-12)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFQVVSUPVKBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as difluoromethylated precursors and phenylsulfonyl chlorides.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the spirocyclic structure.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions: Typical reagents include halogenating agents, strong acids, and bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted spirocyclic compounds.
Scientific Research Applications
1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.
Industry: In the materials science field, this compound is used in the development of advanced polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell signaling, apoptosis, and metabolic regulation. The difluoromethyl group can enhance the compound’s binding affinity to its targets, increasing its potency and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The phenylsulfonyl group in the target compound enhances metabolic stability and binding affinity compared to acyl or alkyl substituents (e.g., morpholine-sulfonyl in ).
- Heteroatom Variations : Replacing nitrogen with oxygen in the spiro ring (e.g., 1-oxa analog in ) alters electronic properties and hydrogen-bonding capacity, which may affect target interactions.
- Salt Forms : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, critical for bioavailability in drug development.
Biological Activity
1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane is a unique spirocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its distinctive structure, characterized by a difluoromethyl group and a phenylsulfonyl moiety, enhances its interaction with various biological targets, making it an interesting candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 302.32 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H14F2N2O2S |
| Molar Mass | 302.32 g/mol |
| CAS Number | 2320420-09-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The difluoromethyl group enhances binding affinity to molecular targets, which may include:
- Enzymes : The compound may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways.
- Receptors : It can interact with neurotransmitter receptors, potentially affecting neuronal signaling and synaptic transmission.
In Vitro Studies
Recent studies have highlighted the potential of this compound in various biological assays:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes implicated in disease pathways. For instance, it demonstrated inhibitory effects on certain kinases involved in cancer progression.
- Cell Signaling Modulation : It was observed to modulate cell signaling pathways related to apoptosis and proliferation in cancer cell lines.
Case Study 1: Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.
Case Study 2: Neurological Disorders
In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential role in modulating neurodegenerative processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 1,1-Difluoro-5-azaspiro[2.5]octane | Lacks phenylsulfonyl group | Less potent in enzyme inhibition |
| 1-(4-Methylphenyl)sulfonyl derivatives | Different substitution pattern | Varying effects on receptor binding |
| 6-Azaspiro[2.5]octane | Basic azaspiro structure without fluorine substituents | Minimal biological activity |
The presence of the phenylsulfonyl group in this compound significantly enhances its chemical reactivity and biological activity compared to other derivatives.
Q & A
Q. What are the optimal synthetic routes for 1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols starting with spirocyclic core formation, followed by sulfonylation and fluorination. Key steps include:
- Spirocycle construction : Use of strong bases (e.g., NaH) in polar aprotic solvents (DMF) to facilitate cyclization .
- Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution under controlled pH to avoid side reactions .
- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) in anhydrous conditions to ensure high yield . Optimization may involve continuous flow reactors for scalability and purity >98% via recrystallization .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR : H and C NMR identify spirocyclic proton environments and sulfonyl group integration. F NMR confirms difluoro substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 312.08) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the azaspiro[2.5]octane core and sulfonyl orientation .
Q. How should researchers approach purification to achieve high-purity (>98%) product?
- Chromatography : Silica gel column chromatography with gradient elution (hexane/EtOAc) removes unreacted precursors .
- Recrystallization : Use of ethanol/water mixtures at low temperatures enhances crystalline purity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The phenylsulfonyl group acts as an electron-withdrawing moiety, polarizing the spirocyclic core and enhancing electrophilicity at the 6-position. Kinetic studies using stopped-flow techniques reveal:
- Rate dependence : Second-order kinetics with nucleophiles (e.g., amines), influenced by solvent polarity (DMF > THF) .
- Steric effects : Bulky nucleophiles show reduced reactivity due to the spirocyclic scaffold’s rigidity .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- DFT Calculations : Predict electrophilic hotspots (e.g., sulfonyl oxygen) for targeted modifications .
- Molecular Docking : Simulate interactions with enzyme targets (e.g., kinases) to optimize binding affinity. Software like AutoDock Vina validates substituent effects .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-response profiling : Use standardized assays (e.g., IC determination in enzyme inhibition) to compare across studies .
- Metabolite analysis : LC-MS identifies degradation products that may interfere with activity measurements .
Q. How can researchers investigate the compound’s pharmacokinetic properties in vitro?
- Permeability assays : Caco-2 cell monolayers assess intestinal absorption potential .
- Microsomal stability : Incubation with liver microsomes (human/rat) quantifies metabolic half-life .
Q. What strategies mitigate side reactions during fluorination steps?
- Temperature control : Maintain –20°C to suppress radical pathways .
- Protecting groups : Temporarily block reactive sites (e.g., amines) with Boc groups before fluorination .
Q. How does the spirocyclic structure influence interaction with biological targets?
- Conformational rigidity : Limits rotational freedom, enhancing selectivity for hydrophobic enzyme pockets .
- Electrostatic potential mapping : Reveals complementary charge interactions with target residues (e.g., ATP-binding sites) .
Q. What experimental designs are critical for studying enantioselective synthesis?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during spirocycle formation .
- HPLC with chiral columns : Resolve enantiomers (e.g., Chiralpak AD-H) to determine enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
